N-(4-氧代-4H-1,3-苯并噻嗪-2-基)胍基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

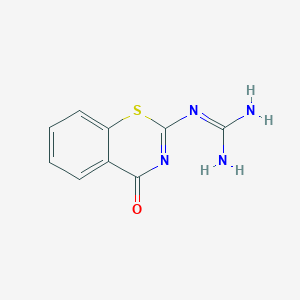

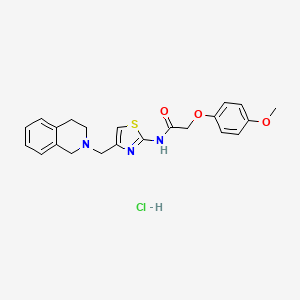

“N-(4-oxo-4H-1,3-benzothiazin-2-yl)guanidine” is a chemical compound with the molecular formula CHNOS . It has an average mass of 282.317 Da and a monoisotopic mass of 282.046295 Da .

Synthesis Analysis

The synthesis of similar compounds, such as 4H-3,1-Benzothiazin-4-ones, often starts from anthranilic acid derivatives . The presence of acidic hydrogen atoms in these structures enables the preparation of alkyl derivatives and the creation of combinatorial libraries . The starting 1,3-benzothiazin-4-ones were obtained from the commercially available 2-mercaptobenzoic acid .Molecular Structure Analysis

The molecular structure of “N-(4-oxo-4H-1,3-benzothiazin-2-yl)guanidine” is nonplanar . In molecules similar to it, the intramolecular hydrogen bond N–H⋅⋅⋅N is closed rather than the potentially possible bond N–H⋅⋅⋅O .Chemical Reactions Analysis

The alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives has been studied . Sodium salt of 3 Н - benzo [ e ] [1,3]thiazine-2,4-dione is easily alkylated at position 3 .Physical And Chemical Properties Analysis

“N-(4-oxo-4H-1,3-benzothiazin-2-yl)guanidine” has a density of 1.4±0.1 g/cm 3 . It has a molar refractivity of 79.7±0.5 cm 3, and its polar surface area is 84 Å 2 . The compound also has a polarizability of 31.6±0.5 10 -24 cm 3 and a molar volume of 207.1±7.0 cm 3 .科学研究应用

Phosphorescent Properties

Organic compounds with the substituted-benzoxazinone structure exhibit an anomalously large Stokes shift. Their spectral behavior depends on how the intramolecular hydrogen bond is closed. In this group, an A-type structure is likely formed .

Anti-Inflammatory and Antiproliferative Activities

While specific studies on N-(4-oxo-4H-benzo[e][1,3]thiazin-2-yl)guanidine are limited, related benzopyran-4-ones and isoxazoles have shown promise as cytotoxic agents against multi-drug resistant cancer cell lines and as anti-inflammatory agents .

Anti-HIV Integrase Activity

Although not directly studied for this compound, related 4-oxo-4H-benzo[d][1,3]oxazin-4-ones were screened for anti-HIV integrase activity .

Synthesis Methods

A metal-free cyclization method has been demonstrated for benzo[c][1,2]dithiol-3-ones and amidines, which could be relevant for synthesizing related compounds .

Other Potential Applications

Additional research may uncover applications in cholinesterase inhibition, antitumor activity, and other fields .

未来方向

属性

IUPAC Name |

2-(4-oxo-1,3-benzothiazin-2-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c10-8(11)13-9-12-7(14)5-3-1-2-4-6(5)15-9/h1-4H,(H4,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHIFFNKAYEVEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(S2)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-4H-1,3-benzothiazin-2-yl)guanidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2797010.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[(4-fluorophenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2797018.png)

![ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2797023.png)

![[2-[(2,4-Dichlorobenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2797027.png)

![(4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2797029.png)

![3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797031.png)

![4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2797032.png)